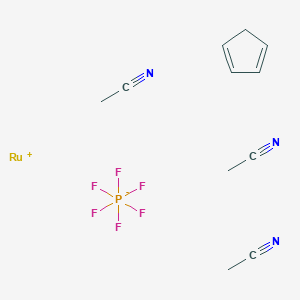
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate, abbreviated as [CpRu(NCMe)3]PF6, is an organoruthenium compound . It is a yellow-brown solid that is soluble in polar organic solvents . This compound is a salt consisting of the hexafluorophosphate anion and the cation [CpRu(NCMe)3]+ .
Synthesis Analysis
The synthesis of this compound involves two steps from the (benzene)ruthenium dichloride dimer. The first step involves the installation of the Cp− group using cyclopentadienylthallium . The second step involves the photochemical displacement of the benzene ligand, which is replaced by three equivalents of acetonitrile (MeCN) .Molecular Structure Analysis
The molecular formula of this compound is C11H14F6N3PRu, and it has a molecular weight of 434.28 . The cyclopentadienyl ligand (Cp) is bonded in an η5 manner to the Ru(II) center .Chemical Reactions Analysis
This compound is a catalyst and is used in various organic reactions . It catalyzes the reaction of diynes with aldehydes and N,N-dimethylformamide . It also enables C-C bond formation and promotes cycloadditions .Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It should be stored at a temperature between 0-10°C under inert gas . It is air sensitive and heat sensitive .Applications De Recherche Scientifique
Synthesis and Characterization
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate has been utilized in the synthesis of novel cyclopentadienylruthenium(II) complexes. These complexes were developed through thermal ligand exchange reactions and characterized by various spectroscopic methods. This process demonstrates the compound's utility in the formation of complexes with potential applications in various fields, including catalysis and materials science (Moriarty, Ku, & Gill, 1989).
Electrocatalysis
Research on similar ruthenium complexes has shown their effectiveness in catalytic applications, such as in hydrogenations and hydrosilylations. Although the specific compound was not directly used, the research on related ruthenium complexes suggests potential areas where it could be applied, highlighting its significance in catalytic processes (Choualeb, Maccaroni, Blacque, Schmalle, & Berke, 2008).
Catalysis and Drug Synthesis
This compound has been implicated in the synthesis and characterization of various ruthenium(II) complexes, which could serve as synthons in catalysis and drug synthesis. The research suggests its potential role in the development of new catalysts and DNA-binding drugs, indicating its importance in medicinal chemistry and industrial catalysis (Underwood, Stadelman, Sleeper, & Brumaghim, 2013).
Safety and Hazards
This compound is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Mécanisme D'action
Target of Action
Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate, also known as MFCD02684569, is primarily used as a catalyst in organic synthesis . Its primary targets are the reactant molecules in the chemical reactions it catalyzes.
Mode of Action
This compound interacts with its targets by facilitating the formation of carbon-carbon (C-C) bonds and promoting cycloadditions . The cyclopentadienyl ligand (Cp) is bonded in an η5 manner to the Ru(II) center . This interaction results in changes to the reactant molecules, enabling the progression of the reaction.
Biochemical Pathways
As a catalyst, MFCD02684569 is involved in various biochemical pathways depending on the specific reaction it is catalyzing. It can facilitate regioselective and stereoselective dehydrative allylation of nucleophiles, O-H insertion and condensation reactions, hydrosilylation, decarboxylative allylic etherification, and Claisen rearrangement of unactivated allyl vinyl ethers .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate involves the reaction of cyclopentadienylruthenium(II) chloride dimer with acetonitrile in the presence of hexafluorophosphate.", "Starting Materials": [ "Cyclopentadienylruthenium(II) chloride dimer", "Acetonitrile", "Hexafluorophosphate" ], "Reaction": [ "Dissolve cyclopentadienylruthenium(II) chloride dimer in acetonitrile", "Add hexafluorophosphate to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting solid and wash with acetonitrile", "Dry the product under vacuum" ] } | |
| 80049-61-2 | |
Formule moléculaire |
C11H14F6N3PRu |
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
acetonitrile;cyclopenta-1,3-diene;ruthenium(2+);hexafluorophosphate |
InChI |
InChI=1S/C5H5.3C2H3N.F6P.Ru/c1-2-4-5-3-1;3*1-2-3;1-7(2,3,4,5)6;/h1-5H;3*1H3;;/q-1;;;;-1;+2 |
Clé InChI |
MWTHSHMABYJQHQ-UHFFFAOYSA-N |
SMILES |
CC#N.CC#N.CC#N.C1=C[CH]C=C1.F[P-](F)(F)(F)(F)F.[Ru+] |
SMILES canonique |
CC#N.CC#N.CC#N.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


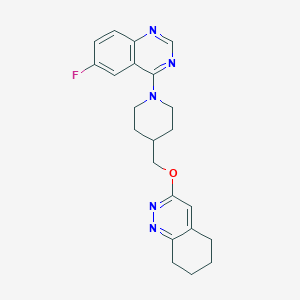


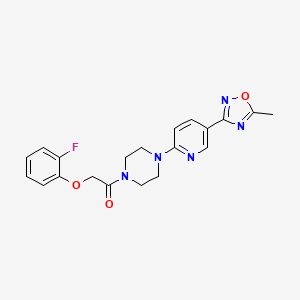
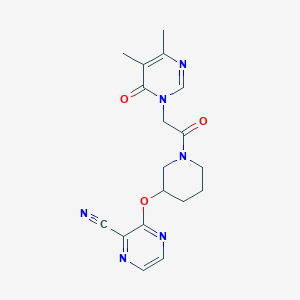
![4-[1-[4-(4-Chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one](/img/structure/B2769084.png)
![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2769085.png)
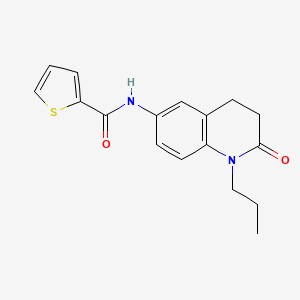
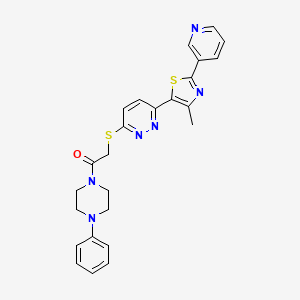
![2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2769091.png)
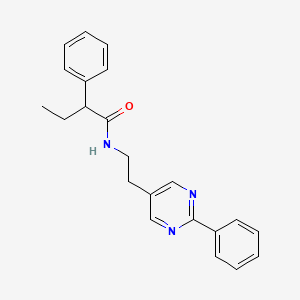
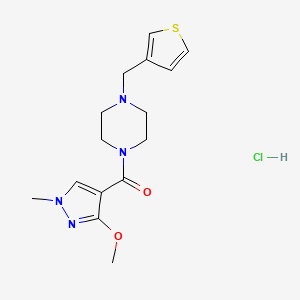
![2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2769094.png)

